molecular formula C10H9N3O3 B066751 Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate CAS No. 163719-80-0

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B066751
CAS No.: 163719-80-0
M. Wt: 219.2 g/mol
InChI Key: KJAWTTRLKLWDGL-UHFFFAOYSA-N
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Description

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its diverse biological and chemical properties. This compound features a pyridine ring fused with an oxadiazole ring, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl nicotinate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrides such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific structural features. Similar compounds include:

    Ethyl 3-pyridin-2-yl-1,2,4-oxadiazole-5-carboxylate: Differing in the position of the pyridine ring attachment.

    Mthis compound: Differing in the ester group.

    3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylic acid: Lacking the ethyl ester group.

These compounds share similar chemical properties but may exhibit different biological activities and applications.

Biological Activity

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate (CAS No. 163719-80-0) is a compound that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

  • Molecular Formula: C10H9N3O3
  • Molecular Weight: 219.2 g/mol
  • Structure: The compound features a pyridine ring and an oxadiazole moiety, which are known for their biological significance.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)10.38Induction of apoptosis via p53 activation
U-937 (monocytic leukemia)8.5Caspase activation leading to programmed cell death
CEM-13 (T-cell leukemia)7.2Cell cycle arrest at G0-G1 phase

The studies indicate that the compound induces apoptosis in a dose-dependent manner, primarily through the upregulation of p53 and the cleavage of caspase-3, which are critical for apoptosis pathways .

2. Antimicrobial Activity

This compound has also demonstrated significant antimicrobial properties. In vitro evaluations showed effectiveness against a range of pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis1.6 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

3. Anti-inflammatory Activity

Research has indicated that compounds similar to ethyl 3-pyridin-4-yl-1,2,4-oxadiazole derivatives possess anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction: The compound activates apoptotic pathways by increasing p53 levels and enhancing caspase activity.
  • Cell Cycle Arrest: It effectively halts the cell cycle at the G0-G1 phase in certain cancer cell lines.
  • Inhibition of Enzymatic Activity: Similar compounds have shown potential in inhibiting enzymes such as carbonic anhydrases, which are implicated in tumor growth and metastasis .

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives, including ethyl 3-pyridin-4-yl derivatives. The study found that modifications in the oxadiazole ring significantly influenced biological activity, with some derivatives showing enhanced potency against specific cancer types compared to standard chemotherapeutics like doxorubicin .

Properties

IUPAC Name

ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAWTTRLKLWDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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